2-Ethyl-2-oxazoline

Catalog No.
S596954
CAS No.
10431-98-8
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-oxazoline

CAS Number

10431-98-8

Product Name

2-Ethyl-2-oxazoline

IUPAC Name

2-ethyl-4,5-dihydro-1,3-oxazole

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-2-5-6-3-4-7-5/h2-4H2,1H3

InChI Key

NYEZZYQZRQDLEH-UHFFFAOYSA-N

SMILES

CCC1=NCCO1

Synonyms

2-ethyl-2-oxazoline

Canonical SMILES

CCC1=NCCO1

Monomer for Poly(2-alkyloxazoline)s:

EtOx primarily finds application as a monomer for the synthesis of poly(2-alkyloxazoline)s through cationic ring-opening polymerization (ROP) []. These polymers are a class of promising materials with potential in various scientific research fields due to their:

  • Readily water-soluble nature, making them suitable for applications in aqueous environments [].
  • Biocompatible characteristics, suggesting potential for use in biomedical applications [].
  • Tailorable properties allowing for modification of their functionalities for specific research purposes [].

Studies have explored the use of EtOx-derived polymers in various areas, including:

  • Drug delivery systems: As carriers for controlled release and targeted delivery of therapeutic agents [].
  • Gene delivery: As vectors for efficient gene transfection in cells [].
  • Biocatalysis: As supports for immobilization and stabilization of enzymes [].

Other Research Applications:

Beyond its primary use as a monomer, 2-Ethyl-2-oxazoline has also been explored in other research areas, including:

  • Synthesis of block copolymers: Combining EtOx with other monomers to create novel materials with combined properties [].
  • Organic chemistry: As a reactant in various organic synthesis reactions [].

2-Ethyl-2-oxazoline is a cyclic organic compound classified as an oxazoline, characterized by its five-membered ring structure containing both nitrogen and oxygen atoms. Its chemical formula is C5H9NOC_5H_9NO, and it is recognized for its water solubility and stability in alkaline conditions, while being susceptible to hydrolysis under acidic conditions. This compound appears as a colorless liquid with an amine-like odor and is primarily utilized as a monomer in the synthesis of poly(2-alkyloxazoline)s, which are being explored for various biomedical applications due to their biocompatibility and water solubility .

, primarily through cationic ring-opening polymerization. Key reactions include:

  • Formation from Propanal: Propanal reacts with 2-aminoethanol in the presence of 1,3-diiodo-5,5-dimethylhydantoin and potassium carbonate to yield 2-ethyl-2-oxazoline .
  • From Propionic Acid: Propionic acid can react with 2-aminoethanol to form N-(2-hydroxyethyl)propionamide, which upon dehydration yields 2-ethyl-2-oxazoline. This can be achieved under various conditions, including heating in vacuo with iron(III) chloride or zinc acetate for enhanced yields .
  • Cationic Ring-Opening Polymerization: The polymerization of 2-ethyl-2-oxazoline can be initiated by alkylation reactions, leading to the formation of poly(2-ethyl-2-oxazoline), which exhibits properties similar to linear polyethylenimine .

Research indicates that 2-ethyl-2-oxazoline exhibits skin sensitizing properties, suggesting potential allergenic effects upon contact with skin . Its derivatives, particularly poly(2-ethyl-2-oxazoline), have been investigated for their biocompatibility, making them suitable candidates for drug delivery systems and other biomedical applications .

The primary synthesis methods for 2-ethyl-2-oxazoline include:

  • Direct Reaction with Propanal: Utilizing propanal and 2-aminoethanol under specific conditions leads to the formation of the oxazoline.
  • From Propionic Acid: Multiple pathways exist involving propionic acid, including one-pot reactions that yield high purity and yield of 2-ethyl-2-oxazoline through dehydration processes .
  • Cationic Polymerization Techniques: Advanced methods such as living cationic polymerization allow for the precise control over polymer architecture, leading to functionalized polymers with specific properties .

: Its polymers are being studied for use as drug carriers due to their biocompatibility and ability to form hydrogels.
  • Coatings and Adhesives: The unique properties of poly(2-ethyl-2-oxazoline) make it suitable for various industrial applications including coatings that require specific adhesive qualities .
  • Copolymers: It can be copolymerized with other monomers to create materials with tailored properties for specific applications in fields such as drug delivery and tissue engineering .
  • Interaction studies involving 2-ethyl-2-oxazoline focus on its behavior in biological systems and its interaction with other chemical compounds. For instance, the polymerization behavior of 2-ethyl-2-oxazoline can lead to different structural forms that may exhibit varying interactions with biological tissues or drug molecules, influencing their efficacy as drug carriers or therapeutic agents .

    Several compounds are structurally similar to 2-ethyl-2-oxazoline, including:

    • Ethyl Oxazoline
      • Similar structure but lacks the ethyl substituent on the nitrogen.
      • Less hydrophilic than 2-Ethyl-2-Oxazoline.
    • Propyl Oxazoline
      • Contains a propyl group instead of an ethyl group.
      • Exhibits different solubility characteristics.
    • Methyl Oxazoline
      • Contains a methyl group; generally more volatile.
      • Used in different applications due to its lower molecular weight.

    Unique Characteristics of 2-Ethyl-2-Oxazoline

    The presence of the ethyl group in 2-Ethyl-2-Oxazoline enhances its solubility in water compared to similar compounds like methyl oxazoline, making it particularly useful in applications where biocompatibility and solubility are critical factors . Additionally, its ability to undergo cationic ring-opening polymerization sets it apart from other oxazolines, allowing for a broader range of functionalized polymers suitable for advanced applications in materials science and biomedical fields .

    XLogP3

    0.3

    UNII

    B8CD92T4P5

    GHS Hazard Statements

    Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;
    Of the 7 notification(s) provided by 49 of 50 companies with hazard statement code(s):;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    H302 (77.55%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (77.55%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H314 (16.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H317 (12.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H332 (77.55%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable Irritant

    Flammable;Corrosive;Irritant

    Other CAS

    10431-98-8
    25805-17-8

    Wikipedia

    2-ethyl-2-oxazoline

    General Manufacturing Information

    Oxazole, 2-ethyl-4,5-dihydro-: ACTIVE

    Dates

    Modify: 2023-08-15

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